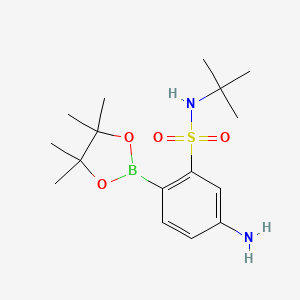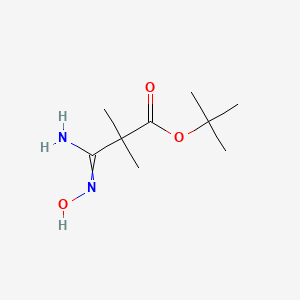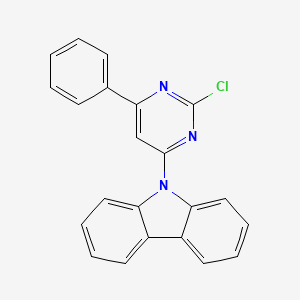![molecular formula C6H4ClN3O B13925250 2-Chloro-5,7-dihydro-6H-pyrrolo[2,3-B]pyrazin-6-one](/img/structure/B13925250.png)
2-Chloro-5,7-dihydro-6H-pyrrolo[2,3-B]pyrazin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5,7-dihydro-6H-pyrrolo[2,3-B]pyrazin-6-one is an organic compound that belongs to the class of heterocyclic compounds known as pyrrolopyrazines. These compounds are characterized by a fused ring system containing both pyrrole and pyrazine rings. The presence of a chlorine atom at the 2-position and a keto group at the 6-position further defines its structure. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5,7-dihydro-6H-pyrrolo[2,3-B]pyrazin-6-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloropyrazine with a suitable pyrrole derivative under specific conditions. For instance, the reaction can be carried out in the presence of a base such as potassium carbonate in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures . Another approach involves the use of transition-metal-free strategies, where pyrrole and acyl (bromo)acetylenes are coupled, followed by intramolecular cyclization .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5,7-dihydro-6H-pyrrolo[2,3-B]pyrazin-6-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The keto group at the 6-position can participate in oxidation and reduction reactions, leading to the formation of different functional groups.
Cyclization Reactions: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions typically involve the use of a base (e.g., sodium hydride) and a polar aprotic solvent (e.g., DMSO).
Oxidation and Reduction: Reagents such as hydrogen peroxide (for oxidation) and sodium borohydride (for reduction) can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various 2-substituted derivatives, while oxidation and reduction can lead to the formation of hydroxyl or alkyl groups at the 6-position.
Scientific Research Applications
2-Chloro-5,7-dihydro-6H-pyrrolo[2,3-B]pyrazin-6-one has several scientific research applications, including:
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Chloro-5,7-dihydro-6H-pyrrolo[2,3-B]pyrazin-6-one involves its interaction with specific molecular targets. For instance, it can inhibit protein kinases by binding to the ATP-binding site, thereby preventing the phosphorylation of target proteins . This inhibition can disrupt cellular signaling pathways, leading to various biological effects. The compound may also interact with other enzymes and receptors, modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones: These compounds share a similar fused ring system but differ in the presence of a pyrimidine ring instead of a pyrazine ring.
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives: These compounds have a triazole ring fused to the pyrrole ring and exhibit different biological activities.
Uniqueness
2-Chloro-5,7-dihydro-6H-pyrrolo[2,3-B]pyrazin-6-one is unique due to the presence of a chlorine atom and a keto group, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential as a protein kinase inhibitor make it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C6H4ClN3O |
|---|---|
Molecular Weight |
169.57 g/mol |
IUPAC Name |
2-chloro-5,7-dihydropyrrolo[2,3-b]pyrazin-6-one |
InChI |
InChI=1S/C6H4ClN3O/c7-4-2-8-6-3(9-4)1-5(11)10-6/h2H,1H2,(H,8,10,11) |
InChI Key |
PSXXYJRVMGZUCX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=NC(=CN=C2NC1=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 4,5-dihydro-5-oxo[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13925177.png)

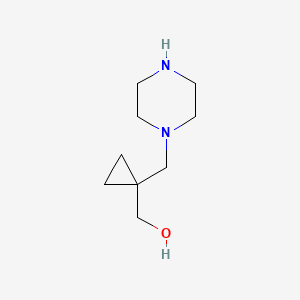
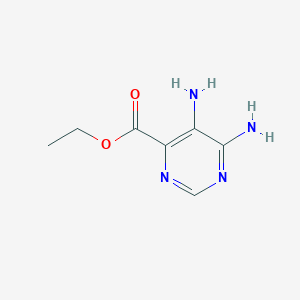
![4,6,7-Trichloropyrido[3,2-d]pyrimidine](/img/structure/B13925195.png)

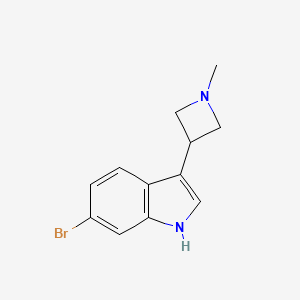

![5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-(methoxymethyl)pyrimidine-2,4-dione](/img/structure/B13925213.png)
![5,8-Dibenzyl-2,5,8-triazaspiro[3.5]nonane](/img/structure/B13925216.png)
